4-(1,2-benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide
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Overview
Description
4-(1,2-Benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide typically involves the reaction of 1,2-benzothiazole with piperazine derivatives under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems and continuous flow processes can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,2-benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide is used as a building block for the synthesis of more complex molecules
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or antiviral properties. Researchers study its interactions with biological systems to understand its potential therapeutic uses.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2-Benzothiazol-3-yl)piperazine-1-carbothioamide
- N-(2-Methoxyethyl)piperazine-1-carbothioamide
- 1,2-Benzothiazole derivatives
Uniqueness
4-(1,2-Benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H20N4OS2 |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C15H20N4OS2/c1-20-11-6-16-15(21)19-9-7-18(8-10-19)14-12-4-2-3-5-13(12)22-17-14/h2-5H,6-11H2,1H3,(H,16,21) |
InChI Key |
SDOFNUYVXRZYMS-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=S)N1CCN(CC1)C2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
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